
3-(4-Methoxyphenyl)pent-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)pent-2-enedioic acid is an organic compound with the molecular formula C12H12O5 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentenedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(4-Methoxyphenyl)pent-2-enedioic acid involves the Heck–Matsuda arylation of dimethyl glutaconate with arenediazonium tosylates. This process is catalyzed by palladium(II) acetate and typically occurs in the presence of a base . The reaction conditions are generally mild, and the process yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)pent-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
3-(4-Methoxyphenyl)pent-2-enedioic acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds, including pyridine-2,6-diones.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)pent-2-enedioic acid involves its interaction with specific molecular targets. The methoxy group on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pentenedioic acid chain can undergo various transformations, leading to the formation of active intermediates that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Ethoxyphenyl)pent-2-enedioic acid: Similar structure but with an ethoxy group instead of a methoxy group.
3-(4-Methylphenyl)pent-2-enedioic acid: Contains a methyl group on the phenyl ring.
3-(4-Hydroxyphenyl)pent-2-enedioic acid: Features a hydroxy group on the phenyl ring.
Uniqueness
3-(4-Methoxyphenyl)pent-2-enedioic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic processes.
Properties
CAS No. |
66066-43-1 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)pent-2-enedioic acid |
InChI |
InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
MRBVUJRRYOZQGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


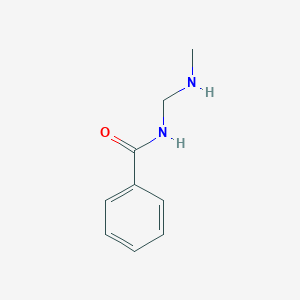
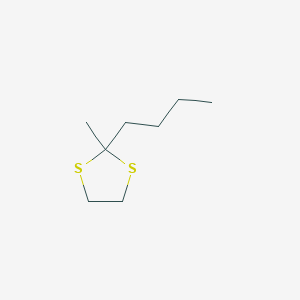

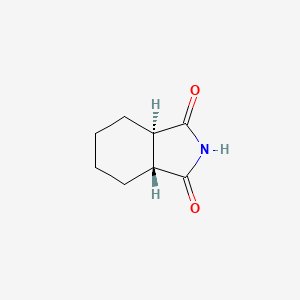
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)
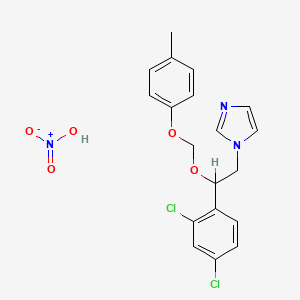
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
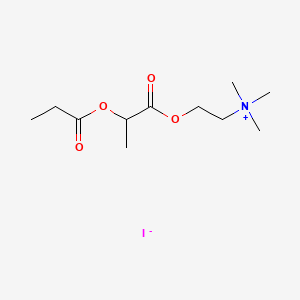
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
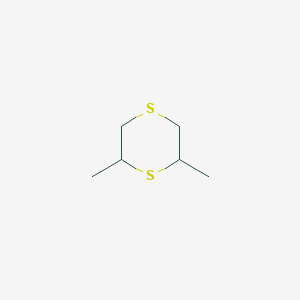

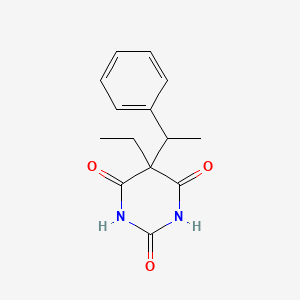
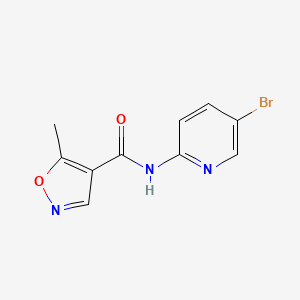
![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
